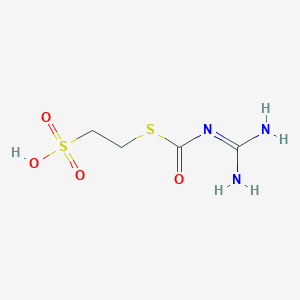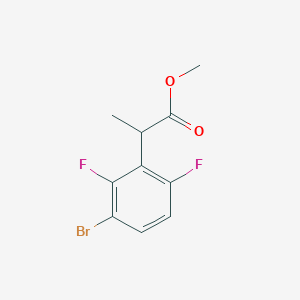
Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s unique stereochemistry, with both chiral centers in the R configuration, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.
Reduction: The key step involves the reduction of a suitable precursor to obtain the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve:
Enzymatic Processes: Utilizing enzymes such as carbonyl reductase to achieve high enantioselectivity and yield.
Flow Microreactors: Employing flow microreactor systems for efficient and sustainable synthesis.
Chemical Reactions Analysis
Types of Reactions
Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further reduction to amines or other derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, ketones, and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl: A similar compound with different stereochemistry.
(3R,5R)-3,5-Dihydroxydecanoate: Another compound with similar functional groups but different carbon chain length.
Uniqueness
Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol is unique due to its specific stereochemistry and the resulting distinct chemical and biological properties. Its chiral centers and functional groups make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
[(3R,5R)-5-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(4-8)3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
SHTKAZQCRDTBLT-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1)CO |
Canonical SMILES |
CC1CC(CN1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13334395.png)


![7'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B13334405.png)
![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one](/img/structure/B13334413.png)





